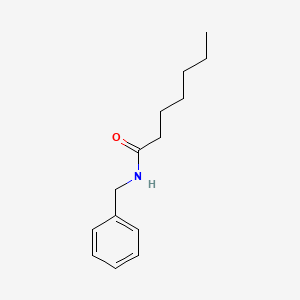

N-benzylheptanamide

Description

Properties

CAS No. |

55917-07-2 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-benzylheptanamide |

InChI |

InChI=1S/C14H21NO/c1-2-3-4-8-11-14(16)15-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,15,16) |

InChI Key |

SBVDDVZXEJHGHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylheptanamide can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-Benzylheptanamide can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.

Reduction: The carbonyl group can be reduced to form the corresponding amine.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may vary depending on the specific substitution reaction, but bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Heptanamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Benzylheptanamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of amide bond formation and reactivity.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.

Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.

Mechanism of Action

The mechanism of action of N-Benzylheptanamide involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The amide bond provides stability and resistance to hydrolysis, making the compound suitable for various applications. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-benzylheptanamide with similar compounds based on substituents, chain length, and inferred properties:

Notes:

- Chain length: this compound’s heptanoyl chain enhances lipophilicity compared to shorter-chain amides like acetamide . This increases membrane permeability but reduces water solubility.

- Aromatic vs. polar groups: Unlike N-{[(4-nitrophenyl)amino]methyl}benzamide , which contains a polar nitro group, this compound’s benzyl group prioritizes hydrophobic interactions.

Biological Activity

N-benzylheptanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound can be synthesized through various methods, including catalytic transamidation and amide metathesis. One notable study demonstrated that metal complexes could catalyze the transamidation reaction between benzyl amine and N-phenyl heptanamide effectively within a short time frame, highlighting its synthetic accessibility .

Table 1: Synthesis Methods for this compound

| Method | Description | Time Required |

|---|---|---|

| Catalytic Transamidation | Utilizes metal complexes to facilitate the reaction | 16 hours |

| Amide Metathesis | Involves exchange reactions of amides under specific conditions | Varies (up to 1 month without catalyst) |

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of this compound derivatives on key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, compounds derived from this compound were evaluated for their AChE inhibitory activity, with some showing promising IC50 values in the low micromolar range .

Anticonvulsant Properties

Another significant area of research involves the anticonvulsant properties of N-benzyl derivatives. A study highlighted that certain functionalized N-benzyl compounds exhibited significant protection against seizures induced by maximal electroshock (MES), with ED50 values comparable to established anticonvulsants like phenobarbital . This suggests a potential application in epilepsy treatment.

Table 2: Biological Activity of this compound Derivatives

| Compound | Activity Type | IC50/ED50 Value |

|---|---|---|

| N-benzyl benzamide | AChE Inhibition | 0.056 µM |

| N-benzyl 2-acetamidoacetamide | Anticonvulsant Activity | ED50 = 30 mg/kg |

| N-benzyl 2,3-dimethoxypropionamide | Anticonvulsant Activity | ED50 = 30 mg/kg |

The mechanisms by which this compound exerts its biological effects are multifaceted. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission, which is beneficial in cognitive disorders . Furthermore, the interaction with BACE1 may reduce amyloid-beta peptide production, a hallmark of Alzheimer's pathology.

Molecular Modeling Studies

Molecular modeling studies have provided insights into the binding interactions between this compound derivatives and their target enzymes. These studies suggest that modifications to the benzyl moiety can significantly enhance binding affinity and selectivity for AChE and BACE1 .

Case Studies and Clinical Implications

Several case studies have illustrated the potential therapeutic benefits of this compound derivatives:

- Alzheimer's Disease : Research has shown that dual inhibitors targeting both AChE and BACE1 could provide a synergistic effect in treating Alzheimer's disease, making this compound a candidate for further development .

- Epilepsy : The anticonvulsant activity observed in animal models indicates that derivatives could be explored as new treatments for epilepsy, particularly for patients resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing N-benzylheptanamide in a reproducible manner?

- Methodological Answer :

- Synthesis : Use a nucleophilic acyl substitution reaction between heptanoyl chloride and benzylamine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Monitor reaction progress via TLC.

- Characterization : Confirm structure using -NMR (e.g., peaks at δ 7.3 ppm for aromatic protons and δ 3.8 ppm for the N-benzyl methylene group) and IR (amide C=O stretch ~1640–1680 cm). Purity should be verified via HPLC (≥95% purity) and melting point analysis .

- Documentation : Provide detailed experimental protocols, including reagent sources, solvent purification methods, and instrument calibration data to ensure reproducibility .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound?

- Methodological Answer :

- Purity : Combine HPLC (reverse-phase C18 column, acetonitrile/water gradient) with mass spectrometry to detect impurities. Quantify using UV absorption at 220–260 nm, depending on chromophores .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation products via LC-MS and compare with control samples stored at −20°C .

- Validation : Cross-validate results using orthogonal methods (e.g., NMR for structural integrity, Karl Fischer titration for moisture content) .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, stirring rate, reagent stoichiometry).

- Scale-Up Protocols : Maintain consistent purification techniques (e.g., column chromatography vs. recrystallization) and document batch-to-batch variability in yield and purity .

- Data Sharing : Include raw spectral data, chromatograms, and reaction logs in supplementary materials to enable independent verification .

Advanced Research Questions

Q. How should contradictions in spectral data for this compound derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR chemical shifts with computational predictions (e.g., DFT calculations using Gaussian software). Discrepancies >2 ppm may indicate conformational flexibility or impurities .

- Peer Review : Share datasets with collaborators to rule out instrumental artifacts. For unresolved issues, conduct X-ray crystallography to confirm molecular geometry .

- Contextual Analysis : Review literature for analogous compounds; inconsistent data may reflect solvent effects or polymorphic forms .

Q. What strategies are effective for reconciling computational modeling results with experimental data for this compound’s reactivity?

- Methodological Answer :

- Model Refinement : Adjust computational parameters (e.g., solvent models in COSMO-RS, basis sets) to better match experimental conditions. Validate using known reaction outcomes .

- Experimental Controls : Perform kinetic studies under controlled environments (e.g., inert atmosphere) to isolate variables affecting reactivity .

- Iterative Feedback : Use discrepancies to refine force fields or reaction mechanisms in simulations, then re-test predictions experimentally .

Q. How can researchers design experiments to investigate this compound’s stability under physiological conditions?

- Methodological Answer :

- Simulated Biological Media : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor degradation via LC-MS over 24–72 hours. Include controls with protease inhibitors to distinguish enzymatic vs. non-enzymatic pathways .

- Metabolite Identification : Use high-resolution MS/MS to characterize breakdown products and propose degradation pathways .

- Statistical Analysis : Apply ANOVA to assess significance of degradation rates across replicates and conditions .

Q. What methodologies are recommended for assessing the reliability of conflicting biological activity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, weighting results by sample size and methodological rigor (e.g., cell line validity, assay reproducibility) .

- Dose-Response Curves : Replicate assays using standardized protocols (e.g., IC determination via MTT assay) and compare Hill slopes for consistency .

- Bias Mitigation : Blind experimenters to compound identities and use automated data analysis to reduce subjective interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.